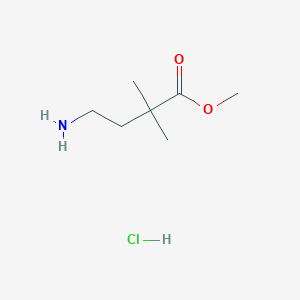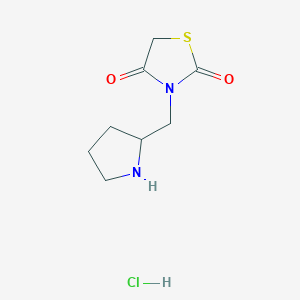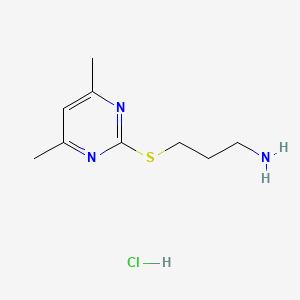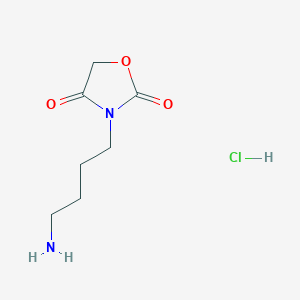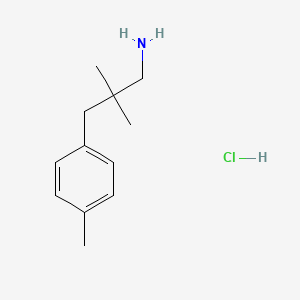
1-(3,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride
説明
“1-(3,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H9F2N . It is related to a group of compounds known as cyclopropanamines, which are key intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of related compounds, such as “(1R, 2S) -2- (3,4- difluorophenyls) cyclopropylamine”, has been reported in the literature . The synthesis typically involves oxidation of the corresponding amidrazones using MnO2 in dry CH2Cl2 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a cyclopropane ring and a difluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography .
作用機序
The exact mechanism of action of DMPH is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as monoamine oxidase. It is also thought to act as an agonist at certain receptors, such as the α2A-adrenergic receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPH are not well understood. However, it has been shown to have an inhibitory effect on monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been shown to have an agonist effect at certain receptors, such as the α2A-adrenergic receptor.
実験室実験の利点と制限
The main advantage of using DMPH in laboratory experiments is its relative stability and low cost. It is also relatively easy to synthesize and is soluble in both water and ethanol. The main limitation of using DMPH is that its exact mechanism of action is not fully understood.
将来の方向性
Future research on DMPH could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be done on its potential as an environmental pollutant. Finally, further research could be done on its potential as an inhibitor of certain enzymes, such as monoamine oxidase.
科学的研究の応用
DMPH is used in a variety of scientific research applications, such as the study of enzyme inhibition, receptor binding, and cellular signaling. It has been used to study the effects of drugs on the human body, as well as to study the effects of environmental pollutants. It has also been used in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)7-3-4-8(11)9(12)5-7;/h3-6,10H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVABDEQVPGHBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)


